

An In-Depth Technical Guide to the Chirality and Stereocenter of 2-Methylbutyronitrile

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	2-Methylbutyronitrile	
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This technical guide provides a comprehensive overview of the stereochemical properties of **2-Methylbutyronitrile**, a chiral molecule of interest in various chemical syntheses. The document details the nature of its stereocenter, methods for enantioselective synthesis and resolution, and analytical techniques for determining enantiomeric purity.

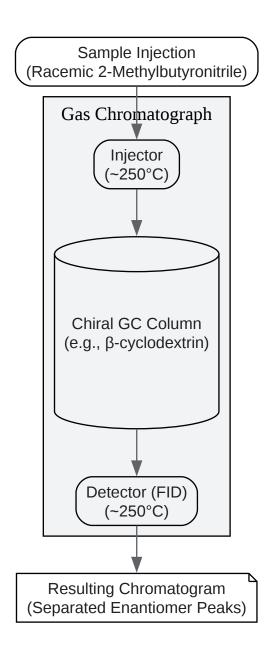
Introduction to the Chirality of 2-Methylbutyronitrile

2-Methylbutyronitrile possesses a single stereocenter at the second carbon atom (C2), the carbon to which the methyl group is attached. This tetrahedral carbon is bonded to four different substituents: a hydrogen atom, a methyl group (-CH₃), an ethyl group (-CH₂CH₃), and a cyano group (-C≡N). The presence of this chiral center gives rise to two non-superimposable mirror images, known as enantiomers. These enantiomers are designated as (R)-**2-Methylbutyronitrile** and (S)-**2-Methylbutyronitrile**.

The distinct three-dimensional arrangement of these enantiomers can lead to different interactions with other chiral molecules, a critical consideration in pharmaceutical and biological applications. While the physical properties of the enantiomers, such as boiling point and density, are identical, their interaction with plane-polarized light is equal in magnitude but opposite in direction.







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• To cite this document: BenchChem. [An In-Depth Technical Guide to the Chirality and Stereocenter of 2-Methylbutyronitrile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b096296#chirality-and-stereocenter-of-2-methylbutyronitrile]



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